KEVETRIN

Beschreibung

Thioureidobutyronitrile is a water-soluble, small molecule and activator of the tumor suppressor protein p53, with potential antineoplastic activity. Upon intravenous administration, thioureidobutyronitrile activates p53 which in turn induces the expressions of p21 and PUMA (p53 up-regulated modulator of apoptosis), thereby inhibiting cancer cell growth and causing tumor cell apoptosis. Thioureidobutyronitrile may be effective in drug-resistant cancers with mutated p53. p53 tumor suppressor, a transcription factor regulating the expression of many stress response genes and mediating various anti-proliferative processes, is often mutated in cancer cells.

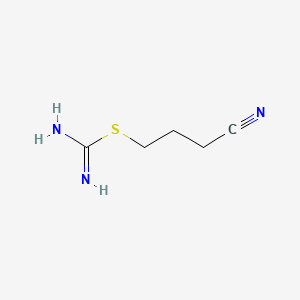

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-cyanopropyl carbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c6-3-1-2-4-9-5(7)8/h1-2,4H2,(H3,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDJGNVQBVXXEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CSC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500863-50-3 | |

| Record name | Kevetrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500863503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-isothioureidobutyronitrile | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13010 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-ISOTHIOUREIDOBUTYRONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3059TG1KN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Kevetrin's Mechanism of Action in p53 Mutant Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 is a cornerstone of cellular defense against malignant transformation. Dubbed the "guardian of the genome," its role in orchestrating DNA repair, cell cycle arrest, and apoptosis is critical.[1][2] Mutations in the TP53 gene are the most frequent genetic alterations in human cancers, occurring in over 50% of all tumors.[1] These mutations not only abrogate its tumor-suppressive functions but can also bestow oncogenic properties upon the p53 protein.[2] Consequently, the restoration of wild-type p53 function or the targeted degradation of mutant p53 represents a highly sought-after therapeutic strategy.

Kevetrin (thioureidobutyronitrile) is a small molecule that has emerged as a promising agent in this domain, demonstrating the ability to induce apoptosis and cell cycle arrest in cancer cells with both wild-type and mutant p53.[3][4] This technical guide provides an in-depth exploration of this compound's mechanism of action in p53 mutant cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.

Core Mechanisms of Action in p53 Mutant Cells

This compound's activity in p53 mutant cells is multifaceted, appearing to operate through several interconnected pathways. Unlike its action in p53 wild-type cells, which primarily involves the stabilization and activation of p53, its efficacy in the context of mutant p53 is characterized by both p53-independent effects and mechanisms aimed at the mutant protein itself.

p53-Independent Upregulation of p21

A key mechanism of this compound in p53 mutant cells is the induction of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A) in a p53-independent manner.[3][5] In ovarian cancer cell lines with mutated TP53, this compound treatment leads to an increase in p21 mRNA and protein levels, contributing to cell cycle arrest.[5] This effect is significant as p21 is a critical regulator of cell cycle progression, and its upregulation can halt proliferation even in the absence of functional p53.

Downregulation of the Rb-E2F Pathway

This compound has been shown to downregulate the expression of the transcription factor E2F1 and its target genes, such as thymidylate synthase.[4] The Rb-E2F pathway is a crucial regulator of the G1/S phase transition, and its dysregulation is a common feature of many cancers. By targeting this pathway, this compound can exert anti-proliferative effects irrespective of p53 status.

Putative Modulation of the HDAC6-Hsp90 Chaperone Axis

It has been hypothesized that this compound may induce the downregulation of histone deacetylase 6 (HDAC6).[3][6] HDAC6 is a cytoplasmic deacetylase that regulates the function of several proteins, including the molecular chaperone heat shock protein 90 (Hsp90). Hsp90 is essential for the stability and correct folding of a multitude of client proteins, including mutant p53. Inhibition of HDAC6 can lead to the hyperacetylation of Hsp90, impairing its chaperone function and promoting the degradation of its client proteins.[7][8][9] This proposed mechanism suggests that this compound could trigger the degradation of oncogenic mutant p53 by disrupting the HDAC6-Hsp90 chaperone axis.[3][6]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in p53 mutant cancer cells.[3][5] This programmed cell death is characterized by the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).[1][5] The pro-apoptotic protein BID has also been observed to be upregulated following this compound treatment.[4]

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound in p53 mutant cancer cell lines.

| Cell Line | Cancer Type | p53 Status | Endpoint | Concentration | Result | Reference |

| OVCAR-3 | Ovarian Cancer | Mutant | IC50 | >100 µM (48h) | >100 µM | [6] |

| KASUMI-1 | Acute Myeloid Leukemia | Mutant | Apoptosis (Annexin V+) | 340 µM (24h) | Significant Increase | [3] |

| NOMO-1 | Acute Myeloid Leukemia | Mutant | Cell Cycle Arrest | 340 µM (24h & 48h) | G0/G1 Accumulation | [3] |

| Cell Line | Cancer Type | p53 Status | Treatment | Protein | Change | Reference |

| OVCAR-3 | Ovarian Cancer | Mutant | This compound | Mutant p53 | Downregulated | [5] |

| OVCAR-3 | Ovarian Cancer | Mutant | This compound | p21 | Increased mRNA | [5] |

| KASUMI-1 | Acute Myeloid Leukemia | Mutant | 85, 170, 340 µM (48h) | p53 | Increased | [3] |

| NOMO-1 | Acute Myeloid Leukemia | Mutant | 85, 170, 340 µM (48h) | p53 | Increased | [3] |

Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound in p53 Mutant Cells

Caption: Proposed signaling pathways of this compound in p53 mutant cells.

Experimental Workflow for Assessing this compound's Effects

Caption: General experimental workflow for studying this compound's activity.

Experimental Protocols

Western Blot Analysis for Protein Expression

This protocol provides a framework for assessing the levels of key proteins such as p53, p21, cleaved caspase-3, and cleaved PARP.

a. Cell Lysis and Protein Quantification:

-

Culture p53 mutant cancer cells to 70-80% confluency.

-

Treat cells with various concentrations of this compound or vehicle control for desired time points.

-

Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA or Bradford protein assay.

b. SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Load samples onto a 4-20% Tris-glycine polyacrylamide gel and perform electrophoresis.

-

Transfer separated proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p53, anti-p21, anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

d. Detection and Analysis:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seed and treat cells with this compound as described for Western blotting.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI working solution.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin-binding buffer to each sample.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method quantifies the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Treat cells with this compound and harvest as previously described.

-

Wash the cell pellet with PBS and resuspend in a small volume of PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Conclusion

This compound demonstrates significant anti-cancer activity in p53 mutant cells through a combination of p53-independent mechanisms and potential targeting of the mutant p53 protein for degradation. Its ability to upregulate p21, downregulate the Rb-E2F pathway, and induce apoptosis underscores its therapeutic potential in a broad range of tumors where p53 is compromised. The hypothesized role of HDAC6 inhibition in mediating mutant p53 degradation presents an exciting avenue for further investigation. The experimental protocols detailed herein provide a robust framework for researchers to further elucidate the intricate mechanisms of this compound and to evaluate its efficacy in various preclinical models. As our understanding of this compound's multifaceted action deepens, so too does its promise as a next-generation therapy for cancers harboring p53 mutations.

References

- 1. This compound – p53 Inducer by Cellceutix | Cancer Biology [blogs.shu.edu]

- 2. cellceutix.com [cellceutix.com]

- 3. This compound induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. HDAC6 inhibition restores ciliary expression and decreases tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel HDAC6 Inhibitor Enhances the Efficacy of Paclitaxel Against Ovarian Cancer Cells | MDPI [mdpi.com]

Thioureidobutyronitrile (Kevetrin): A Technical Guide to its p53-Mediated Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioureidobutyronitrile, also known as Kevetrin, is a small molecule activator of the tumor suppressor protein p53, which has demonstrated significant anti-neoplastic potential in preclinical and early-phase clinical studies. This technical guide provides an in-depth overview of the molecular pathways governing this compound's activity, focusing on its dual role in activating wild-type p53 and promoting the degradation of oncogenic mutant p53. Detailed experimental protocols for key assays and a summary of available quantitative data are presented to support further research and development of this promising therapeutic agent.

Introduction

The p53 tumor suppressor protein, often termed the "guardian of the genome," plays a central role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. Inactivation of the p53 pathway, either through mutation of the TP53 gene itself or through overexpression of its negative regulators like MDM2, is a hallmark of a vast majority of human cancers. Thioureidobutyronitrile (this compound) has emerged as a therapeutic candidate that can restore p53 function, showing efficacy in cancer models with both wild-type and mutated p53.[1][2] This document outlines the core mechanisms of this compound's action and provides practical information for its study.

The p53 Activation Pathway of Thioureidobutyronitrile

This compound's mechanism of action is multifaceted, addressing both wild-type and mutant p53 states through distinct but complementary pathways.

Activation of Wild-Type p53

In cancer cells harboring wild-type p53, this compound's primary mechanism involves the stabilization and activation of the p53 protein.[2] This is achieved through the modulation of the p53-MDM2 axis.

-

Interference with MDM2: this compound is reported to alter the E3 ubiquitin ligase processivity of MDM2, a key negative regulator that targets p53 for proteasomal degradation.[3] By disrupting the p53-MDM2 interaction, this compound prevents the ubiquitination and subsequent degradation of p53, leading to its accumulation in the nucleus.[4]

-

Post-Translational Modifications: Evidence suggests that this compound treatment leads to the phosphorylation of p53 at serine 15.[3] This phosphorylation event is known to reduce the affinity of p53 for MDM2, further contributing to p53 stabilization and activation.

-

Downstream Signaling: Activated p53 then acts as a transcription factor, upregulating the expression of its target genes. Key among these are:

The culmination of these events is a potent anti-proliferative effect, driving cancer cells towards either cell cycle arrest to allow for DNA repair or, more critically, programmed cell death (apoptosis).

Degradation of Mutant p53

A significant advantage of this compound is its activity against cancers with mutant p53, which often exhibit gain-of-function oncogenic properties. Instead of activating the mutant protein, this compound promotes its degradation.[1]

-

HDAC6-Hsp90 Chaperone Axis: The proposed mechanism involves the downregulation of histone deacetylase 6 (HDAC6).[1] HDAC6 is a crucial component of the cellular machinery that handles misfolded proteins. Its inhibition is thought to disrupt the HDAC6-Hsp90 chaperone axis, which is responsible for maintaining the stability of many oncogenic proteins, including mutant p53.[1] The destabilization of mutant p53 leads to its degradation through the proteasome.

This dual-action mechanism makes this compound a compelling candidate for treating a broad range of cancers with varying p53 statuses.

Quantitative Data

While extensive quantitative data for this compound is found within proprietary clinical trial documents, publicly available information, primarily from a novel, more potent analog (Compound 900), provides insight into the therapeutic potential.

| Compound | Cell Line | p53 Status | Assay | Endpoint | Value | Citation |

| This compound | OVCAR-3 | Mutant | Cytotoxicity | IC50 (48h) | >100 µM | [1] |

| Compound 900 | OVCAR-3 | Mutant | Cytotoxicity | IC50 (48h) | 0.8 µM | [1] |

| Compound 900 | HeyA8 | Mutant | Cytotoxicity | IC50 (48h) | 0.7 µM | [1] |

| Compound 900 | OVCAR-10 | Mutant | Cytotoxicity | IC50 (48h) | 0.8 µM | [1] |

| Compound 900 | ES2 | Wild-Type | Cytotoxicity | IC50 (48h) | 0.9 µM | [1] |

Signaling Pathway and Workflow Diagrams

Signaling Pathways

Caption: Thioureidobutyronitrile's dual p53 activation pathways.

Experimental Workflows

Caption: Western Blot workflow for p53 pathway protein analysis.

Caption: Apoptosis detection workflow using Annexin V/PI staining.

Caption: Cell cycle analysis workflow using Propidium Iodide staining.

Experimental Protocols

Western Blotting for p53, p21, and PUMA

This protocol is designed to assess changes in protein levels of key components of the p53 pathway following treatment with Thioureidobutyronitrile.

Materials:

-

Cancer cell lines (e.g., A549 for wild-type p53, OVCAR-3 for mutant p53)

-

Thioureidobutyronitrile (this compound)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 12% acrylamide)

-

PVDF membranes

-

Blocking buffer (5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST)

-

Primary antibodies (e.g., anti-p53, anti-p21, anti-PUMA, anti-GAPDH, or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

-

Cell Culture and Treatment: Seed cells to achieve 70-80% confluency. Treat with varying concentrations of Thioureidobutyronitrile for specified time points (e.g., 24 or 48 hours). Include a vehicle-treated control.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Apply ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify protein expression relative to the loading control.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Preparation: Following treatment with Thioureidobutyronitrile, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the percentage of the population in G0/G1, S, and G2/M phases of the cell cycle.

Materials:

-

Treated and control cells

-

PBS

-

Cold 70% Ethanol

-

RNase A solution (100 µg/mL)

-

Propidium Iodide staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells by trypsinization and collect by centrifugation.

-

Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1 x 10^6 cells/mL. Fix for at least 30 minutes on ice or at -20°C for longer storage.

-

Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

RNA Digestion: Resuspend the cell pellet in RNase A solution and incubate at 37°C for 30 minutes.

-

DNA Staining: Add Propidium Iodide staining solution and incubate for 15-30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI signal. Use appropriate software to model the cell cycle distribution from the DNA content histogram.

Conclusion

Thioureidobutyronitrile (this compound) represents a significant advancement in the field of p53-targeted cancer therapy. Its ability to activate wild-type p53 and induce the degradation of oncogenic mutant p53 provides a strong rationale for its continued development. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into its therapeutic potential and to aid in the design of future preclinical and clinical studies. A deeper understanding of its quantitative effects and the nuances of its interaction with the cellular machinery will be crucial in optimizing its clinical application for a wide range of malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound induces apoptosis in TP53 wild‑type and mutant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

Kevetrin: A Technical Whitepaper on a Novel p53-Activating Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kevetrin (3-cyanopropyl carbamimidothioate hydrochloride) is a small molecule investigational drug that has garnered significant interest for its novel mechanism of activating the p53 tumor suppressor pathway. This technical guide provides an in-depth overview of this compound, consolidating available preclinical and clinical data. It details the compound's mechanism of action, summarizes quantitative data on its anti-cancer activity, and provides comprehensive experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of p53 activation and the continued investigation of this compound.

Introduction

The tumor suppressor protein p53, often referred to as the "guardian of the genome," plays a pivotal role in preventing cancer formation.[1] In response to cellular stress, such as DNA damage or oncogene activation, p53 can induce cell cycle arrest, apoptosis (programmed cell death), or senescence, thereby eliminating potentially malignant cells. The p53 pathway is inactivated in a majority of human cancers, making its reactivation a highly sought-after therapeutic strategy.[1]

This compound is a small molecule designed to activate and stabilize p53, thereby restoring its tumor-suppressive functions.[1] It has been investigated in both preclinical models and clinical trials for various solid tumors and hematological malignancies.[2][3] This whitepaper will delve into the technical details of this compound's mechanism, its observed effects in vitro and in vivo, and the methodologies used to evaluate its activity.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism centered on the activation of the p53 pathway. It has demonstrated both p53-dependent and p53-independent activities in various cancer models.[2]

2.1. p53-Dependent Pathway

In cancer cells with wild-type p53, this compound's primary mechanism involves the disruption of the p53-MDM2 interaction. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, keeping its levels low in unstressed cells.[2] this compound induces the phosphorylation of p53 at serine 15, which leads to a reduced interaction between p53 and MDM2.[4] This stabilization of p53 allows it to accumulate in the nucleus and function as a transcription factor.

Activated p53 then upregulates the expression of its target genes, including:

-

p21 (Waf1/Cip1): A cyclin-dependent kinase (CDK) inhibitor that induces cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[4]

-

PUMA (p53 Upregulated Modulator of Apoptosis): A pro-apoptotic protein that initiates the intrinsic apoptotic cascade.[4]

2.2. p53-Independent and Other Mechanisms

This compound has also shown efficacy in cancer cells with mutant or null p53, suggesting the involvement of p53-independent mechanisms.[3] One proposed mechanism is the downregulation of histone deacetylase 6 (HDAC6), which can negatively affect the HDAC6-Hsp90 chaperone axis, leading to the degradation of mutant p53.[3]

Furthermore, this compound has been shown to downregulate the transcription factor E2F1 and its target genes, impacting the Rb-E2F pathway, which is another critical regulator of the cell cycle.[5]

The culmination of these actions is the induction of cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway Diagrams

Quantitative Data

Preclinical Data

A novel analog of this compound, designated Compound 900, has demonstrated significantly greater potency in preclinical studies. The half-maximal inhibitory concentration (IC50) values for Compound 900 were determined in various ovarian cancer cell lines after 48 hours of treatment.[3]

| Cell Line | IC50 of Compound 900 (µM) | IC50 of this compound (µM) |

| OVCAR-3 | 0.8 | >100 |

| HeyA8 | 0.7 | >100 |

| OVCAR-10 | 0.8 | >100 |

| ES2 | 0.9 | >100 |

| Table 1: IC50 values of this compound analog (Compound 900) and this compound in ovarian cancer cell lines.[3] |

In a study on acute myeloid leukemia (AML) cell lines, a 48-hour treatment with 340 µM this compound resulted in a significant increase in apoptotic cells.[6]

| Cell Line | % Apoptotic Cells (Control) | % Apoptotic Cells (340 µM this compound) |

| MOLM-13 | 12.53 ± 6.15 | 54.95 ± 5.63 |

| NOMO-1 | 22.90 ± 4.63 | 60.93 ± 2.63 |

| OCI-AML3 | 2.60 ± 0.70 | 10.03 ± 3.79 |

| KASUMI-1 | 13.18 ± 0.80 | 79.70 ± 4.57 |

| Table 2: Apoptosis induction by this compound in AML cell lines.[6] |

Clinical Data

Phase 1 Study (NCT01664000)

A Phase 1, open-label, dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of intravenously administered this compound in patients with advanced solid tumors.[7] While detailed pharmacokinetic parameters from the final study report are not publicly available in a tabular format, the study established a safety profile and provided preliminary evidence of target engagement.[7]

Phase 2a Study in Ovarian Cancer (NCT03042702)

This open-label, dose-escalation trial evaluated the safety, biomarker changes, and objective tumor response of this compound in patients with platinum-resistant/refractory ovarian cancer.[8] The study consisted of two cohorts with different dosing regimens.[8] While specific objective response rates for this compound alone from this trial are not detailed in the available search results, the trial was designed to assess these endpoints.[8]

Experimental Protocols

Western Blot for p53 Activation

This protocol is adapted for the analysis of p53 and its downstream targets following treatment with a small molecule activator like this compound.

4.1.1. Cell Lysis and Protein Quantification

-

Culture cancer cells to 70-80% confluency and treat with desired concentrations of this compound or vehicle control for the specified time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

4.1.2. SDS-PAGE and Protein Transfer

-

Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling for 5 minutes.

-

Load samples onto a 4-20% Tris-glycine polyacrylamide gel.

-

Run the gel at 100-120 V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4.1.3. Immunoblotting

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, phospho-p53 (Ser15), p21, PUMA, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

4.1.4. Detection

-

Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Quantify band intensities using densitometry software.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

4.2.1. Cell Preparation

-

Induce apoptosis in cells by treating with this compound for the desired time.

-

Harvest both adherent and suspension cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.

4.2.2. Staining

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin-binding buffer to each tube.

4.2.3. Flow Cytometry Analysis

-

Analyze the stained cells by flow cytometry as soon as possible.

-

Use unstained cells and single-stain controls (Annexin V only and PI only) to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Viable cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

4.3.1. Cell Fixation

-

Harvest and wash cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).

4.3.2. Staining

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

4.3.3. Flow Cytometry Analysis

-

Analyze the stained cells by flow cytometry.

-

Use a histogram to visualize the DNA content.

-

Gate the cell populations to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Diagram

Conclusion

This compound represents a promising therapeutic agent that targets a fundamental vulnerability of cancer cells – the inactivated p53 pathway. Its ability to reactivate p53 through a distinct mechanism, coupled with its p53-independent activities, provides a strong rationale for its continued development. This technical guide has summarized the core knowledge surrounding this compound, from its molecular mechanism to its evaluation in preclinical and clinical settings. The provided experimental protocols offer a foundation for researchers to further investigate this compound and other p53-activating compounds. While the full clinical potential of this compound is still under investigation, the data gathered to date underscore the importance of the p53 pathway as a therapeutic target and highlight this compound as a noteworthy compound in the landscape of targeted cancer therapies.

References

- 1. targetedonc.com [targetedonc.com]

- 2. This compound induces apoptosis in TP53 wild‑type and mutant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. portal.gdc.cancer.gov [portal.gdc.cancer.gov]

- 7. A Phase 1, Open-Label, Dose-Escalation, Safety, Pharmacokinetic and Pharmacodynamic Study of this compound (thioureidobutyronitrile) Administered Intravenously in Patients with Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]

- 8. A Phase 2 Study of this compound in Subjects With Ovarian Cancer [ctv.veeva.com]

An In-depth Technical Guide to the Discovery and Synthesis of Kevetrin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kevetrin (also known as thioureidobutyronitrile) is a small molecule drug candidate that has garnered significant interest in the field of oncology for its novel mechanism of action centered on the activation of the p53 tumor suppressor protein. The p53 pathway is frequently inactivated in a vast majority of human cancers, making it a critical target for therapeutic intervention. This compound has demonstrated the ability to induce apoptosis and cell cycle arrest in various cancer cell lines, including those with mutated p53, suggesting its potential as a broad-spectrum anti-cancer agent. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound.

Discovery and Rationale

The conceptual discovery of this compound is rooted in veterinary observations made by Dr. Krishna Menon, a veterinarian and pharmacologist. The story dates back to an incident where a prized bull was accidentally sprayed with a cytotoxic agent intended for tick control. While the agent was fatal to the animal, a subsequent examination revealed that cancerous lesions under the bull's skin had also been eliminated. This observation sparked the idea of developing cytotoxic agents that could selectively target cancer cells while minimizing toxicity to healthy tissues.

Years later, Dr. Menon's research with indole compounds, which exhibited modest anti-cancer activity with a favorable safety profile, provided a foundation for the development of a novel, more potent, and safe anti-cancer agent. This line of research ultimately led to the synthesis of this compound.

Chemical Synthesis of this compound

This compound, chemically named 3-cyanopropyl carbamimidothioate, is synthesized through a straightforward and efficient process. The synthesis of its hydrochloride salt is detailed in U.S. Patent 8,338,454 B2.

Synthesis of S-(3-cyanopropyl)isothiourea hydrochloride (this compound)

The synthesis of this compound is achieved through the reaction of 4-chlorobutyronitrile with thiourea.

-

Step 1: Reaction of 4-chlorobutyronitrile with Thiourea A solution of 4-chlorobutyronitrile (1 equivalent) and thiourea (1 equivalent) in a suitable solvent, such as ethanol, is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Step 2: Isolation and Purification Upon completion of the reaction, the mixture is cooled, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield S-(3-cyanopropyl)isothiourea hydrochloride (this compound) as a crystalline solid.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the activation of the p53 tumor suppressor pathway.[1] p53, often referred to as the "guardian of the genome," plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or cellular senescence in response to cellular stress.[1] In many cancers, the p53 pathway is disrupted, allowing for uncontrolled cell proliferation.[1]

This compound has been shown to activate both wild-type and mutant p53, a unique and highly desirable characteristic for an anti-cancer agent. Its mechanism involves several key events:

-

p53 Phosphorylation and Stabilization: this compound induces the phosphorylation of p53 at serine 15. This phosphorylation event reduces the interaction between p53 and its negative regulator, MDM2, an E3 ubiquitin ligase that targets p53 for degradation. The reduced interaction with MDM2 leads to the stabilization and accumulation of p53 in the nucleus.

-

Transcriptional Activation of p53 Target Genes: The stabilized p53 acts as a transcription factor, upregulating the expression of its target genes. These include:

-

p21 (Waf1): An inhibitor of cyclin-dependent kinases (CDKs), p21 mediates cell cycle arrest, primarily at the G1/S and G2/M checkpoints.

-

PUMA (p53 upregulated modulator of apoptosis): A pro-apoptotic protein that plays a critical role in initiating the intrinsic apoptotic pathway.

-

-

Induction of Apoptosis: this compound strongly induces apoptosis, or programmed cell death, in cancer cells. This is characterized by the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP), key events in the execution phase of apoptosis.

-

Rb-E2F Pathway Modulation: In addition to the p53 pathway, this compound has been shown to target the Rb-E2F pathway, another critical regulator of the cell cycle.[2] It can downregulate the expression of E2F1, a transcription factor that promotes cell proliferation.[2]

The dual targeting of both the p53-MDM2 and Rb-E2F pathways contributes to the potent anti-tumor activity of this compound.[2]

Preclinical Data

This compound has undergone extensive preclinical evaluation in a variety of cancer cell lines and animal models, demonstrating significant anti-tumor activity.

In Vitro Studies

In preclinical cell studies, this compound has shown efficacy in multidrug-resistant lung, breast, and colon cancer cells.[3] In drug-resistant, non-small cell lung carcinoma cells, this compound demonstrated a 78% effective rate of G2/M arrest and a 66% increase in apoptosis compared to untreated cells.[3]

Studies in acute myeloid leukemia (AML) cell lines, with both wild-type and mutant TP53, showed that continuous treatment with this compound led to significant cell growth arrest and apoptosis.[4] Notably, TP53-mutant models displayed a higher sensitivity to the drug.[4]

A novel analog of this compound, compound 900, has shown even greater potency. In various ovarian cancer cell lines, the IC50 value for compound 900 was in the range of 0.7-0.9 μM after 48 hours of treatment, whereas the IC50 for this compound was greater than 100 μM.

Table 1: In Vitro Efficacy of this compound and its Analog (Compound 900)

| Cell Line | Cancer Type | Compound | IC50 (48h) | Reference |

| OVCAR-3 | Ovarian Cancer | This compound | >100 μM | |

| OVCAR-3 | Ovarian Cancer | Compound 900 | 0.8 μM | |

| HeyA8 (drug-resistant) | Ovarian Cancer | This compound | >100 μM | |

| HeyA8 (drug-resistant) | Ovarian Cancer | Compound 900 | 0.7 μM | |

| OVCAR-10 | Ovarian Cancer | This compound | >100 μM | |

| OVCAR-10 | Ovarian Cancer | Compound 900 | 0.8 μM | |

| ES2 | Ovarian Cancer | This compound | >100 μM | |

| ES2 | Ovarian Cancer | Compound 900 | 0.9 μM |

In Vivo Studies

Preclinical work in Sprague-Dawley rats established an oral bioavailability of 79% for this compound. In vivo mouse studies using OVCAR-3 and OV-90 ovarian tumor models, both with different mutant p53 genes, showed that the overall efficacy of this compound was similar for both oral and intraperitoneal administration.

A preliminary toxicity study in rats showed that daily oral doses up to 500 mg/kg for 7 days were well-tolerated, with an 11% increase in body weight and no abnormal clinical observations. Pharmacokinetic studies in rats revealed a half-life of approximately 1 hour and a clearance of 78 ml/min/kg for both oral and intravenous dosing.

Clinical Trials

This compound has progressed through early-stage clinical trials, demonstrating a favorable safety profile and signs of anti-tumor activity.

-

Phase 1: A Phase 1 clinical trial conducted at the Dana-Farber Cancer Institute and Beth Israel Deaconess Medical Center evaluated this compound in patients with advanced solid tumors. The trial successfully established the safety and tolerability of this compound, with patients showing encouraging signs of a potential therapeutic response.[1]

-

Phase 2a: Following the successful Phase 1 trial, a Phase 2a open-label, dose-escalation trial was initiated for patients with platinum-resistant/refractory ovarian cancer.[1] This study was designed to evaluate two different short-term treatment regimens for safety, tolerability, biomarker changes, objective tumor response, and pharmacokinetics. Patients received more frequent dosing (three times per week) at higher starting levels (250 mg/m2).[1]

The FDA has granted this compound Orphan Drug status for ovarian cancer, pancreatic cancer, and retinoblastoma, as well as a Rare Pediatric Disease designation for childhood retinoblastoma.[1]

Table 2: Overview of this compound Clinical Trials

| Phase | Study Title | Condition | Status | Key Details |

| Phase 1 | A Study of this compound in Patients With Advanced Solid Tumors | Advanced Solid Tumors | Completed | Evaluated safety, tolerability, and preliminary efficacy. |

| Phase 2a | A Phase 2 Study of this compound in Subjects With Ovarian Cancer | Platinum-Resistant/Refractory Ovarian Cancer | Completed | Open-label, dose-escalation to assess safety, biomarkers, and tumor response with more frequent dosing. |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

Western Blot Analysis

-

Protein Extraction: Total protein extracts are prepared from cells in ice-cold lysis buffer (0.5% NP40, 250 mM NaCl, 50 mM HEPES, 5 mM EDTA, and 0.5 mM EGTA) containing phosphatase and protease inhibitors.

-

Protein Quantification: Protein concentrations are normalized using a BCA protein assay kit.

-

Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked for at least one hour in a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p53, phospho-p53 (Ser15), p21, Caspase-3, PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for one hour at room temperature.

-

Detection: Chemiluminescent signals are detected using a CCD camera-based imager.

Apoptosis Assays

-

Cell Preparation: Cells are treated with this compound at various concentrations and for specified durations.

-

Staining: Cells are washed and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V is added, and the cells are incubated in the dark. Propidium iodide (PI) is added just before analysis to differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Flow Cytometry: Samples are analyzed on a flow cytometer, and the percentage of Annexin V-positive cells is quantified.

-

Cell Preparation and Fixation: Following treatment, cells are collected, washed, and fixed using a Cytofix/Cytoperm buffer.

-

Staining: Cells are incubated with a FITC-conjugated anti-active caspase-3 antibody.

-

Flow Cytometry: The percentage of cells with active caspase-3 is determined by flow cytometry.

-

Cell Fixation and Permeabilization: Treated cells are fixed in formaldehyde and then permeabilized with a Triton X-100 solution.

-

Enzymatic Labeling: Cells are incubated with a solution containing terminal deoxynucleotidyl transferase (TdT) and FITC-conjugated dUTP to label the 3'-OH ends of fragmented DNA.

-

Flow Cytometry: The fluorescence intensity of the cells is measured by flow cytometry to quantify the extent of DNA fragmentation.

Future Directions

The development of this compound represents a significant advancement in the field of p53-targeted cancer therapy. Its ability to activate both wild-type and mutant p53 addresses a major challenge in oncology. The promising preclinical and early clinical data warrant further investigation in larger, randomized clinical trials to fully elucidate its efficacy and safety profile across a range of cancer types.

The discovery of a more potent analog, compound 900, opens up new avenues for research and development. Further preclinical and clinical evaluation of this second-generation compound could lead to even more effective therapeutic options for cancer patients. The development of an oral formulation of this compound also holds promise for improved patient convenience and potentially enhanced therapeutic efficacy.

Conclusion

This compound is a novel small molecule with a compelling mechanism of action that targets the fundamental p53 tumor suppressor pathway. Its discovery was inspired by a unique observation in veterinary medicine, and its subsequent development has been guided by rigorous scientific investigation. The synthesis of this compound is straightforward, and its preclinical and early clinical data have demonstrated its potential as a safe and effective anti-cancer agent. With its unique ability to activate both wild-type and mutant p53, this compound and its analogs represent a promising new class of therapeutics in the fight against cancer. Further clinical development is crucial to realize the full potential of this innovative drug candidate.

References

- 1. US8338454B2 - Nitrile derivatives and their pharmaceutical use and compositions - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US7709657B2 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 4. US8058467B2 - Prostaglandin derivatives - Google Patents [patents.google.com]

Pharmacological Profile of Thioureidobutyronitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioureidobutyronitrile, also known as Kevetrin, is a small molecule, water-soluble, investigational anti-cancer agent. It has been evaluated in clinical trials for the treatment of advanced solid tumors. This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, pharmacokinetics, and pharmacodynamics, based on available preclinical and clinical data.

Mechanism of Action

Thioureidobutyronitrile's primary mechanism of action is the activation of the tumor suppressor protein p53.[1] The p53 protein plays a critical role in regulating the cell cycle and inducing apoptosis (programmed cell death) in response to cellular stress, thereby preventing the proliferation of cells with damaged DNA. In many cancers, the p53 pathway is inactivated, allowing cancer cells to evade these natural tumor-suppressing functions.

This compound has demonstrated a dual mechanism of action depending on the p53 status of the cancer cells:

-

In wild-type p53 cancers: Thioureidobutyronitrile activates and stabilizes the p53 protein. This leads to the increased expression of p53 target genes, such as p21 (a cell cycle inhibitor) and PUMA (p53 up-regulated modulator of apoptosis), resulting in cell cycle arrest and apoptosis.[2]

-

In mutant p53 cancers: The compound has been shown to induce the degradation of oncogenic mutant p53, leading to apoptosis.[2]

This ability to target both wild-type and mutant p53 suggests a broad potential for anti-tumor activity across a range of cancers.[2]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of thioureidobutyronitrile in cancer cells.

Caption: Proposed signaling pathways of thioureidobutyronitrile.

Pharmacological Data

Preclinical Data

| Parameter | Value | Species | Model | Source |

| Oral Bioavailability | 79% | Rat (Sprague-Dawley) | N/A | [1] |

| In Vitro Efficacy | ||||

| Apoptosis Induction | 66% increase compared to non-treated cells | N/A | Multi-drug resistant cancer cells | |

| G2/M Cell Cycle Arrest | 78% effective rate | N/A | Multi-drug resistant cancer cells | |

| IC50 (this compound) | >100 µM (48h treatment) | Human | Ovarian cancer cell lines (OVCAR-3, HeyA8, OVCAR-10, ES2) | |

| IC50 (Analog '900') | 0.7 - 0.9 µM (48h treatment) | Human | Ovarian cancer cell lines (OVCAR-3, HeyA8, OVCAR-10, ES2) | |

| In Vivo Efficacy | Potent anti-tumor activity demonstrated | Mouse | Human tumor xenografts (A549, MDA-MB-231, K-562) | [2] |

| Tumor Growth Inhibition | Data not available in public sources |

Clinical Data (Phase I)

| Parameter | Value | Population | Study | Source |

| Half-life (t½) | ~8-10 hours | Patients with advanced solid tumors | NCT01664000 | |

| Cmax | Data not available in public sources | Patients with advanced solid tumors | NCT01664000 | |

| Tmax | Data not available in public sources | Patients with advanced solid tumors | NCT01664000 | |

| Pharmacodynamics | ||||

| p21 Expression Increase (≥10%) | 48% of evaluable patients | Patients with advanced solid tumors | NCT01664000 | |

| p21 Expression Increase (≥10%) | 73% of evaluable patients | Patients with advanced ovarian cancer | NCT01664000 |

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize the pharmacological profile of thioureidobutyronitrile are provided below. These are representative protocols and may have been adapted for specific studies.

p53 Activation Assay (Immunofluorescence)

This protocol describes the detection of p53 activation through immunofluorescence staining.

Caption: Workflow for p53 activation immunofluorescence assay.

-

Cell Culture: Seed cells onto sterile glass coverslips in a petri dish or in chamber slides and culture until they reach the desired confluency.

-

Treatment: Treat cells with various concentrations of thioureidobutyronitrile or vehicle control for the desired time period.

-

Fixation: Aspirate the culture medium and wash the cells with Phosphate Buffered Saline (PBS). Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells twice with PBS. Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells twice with PBS. Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for p53, diluted in 1% BSA in PBS, for 1 hour at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with a fluorescently-labeled secondary antibody, diluted in 1% BSA in PBS, for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear staining.

-

Imaging: Visualize the cells using a fluorescence microscope. Activated p53 will typically show increased nuclear localization and intensity.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol details the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Caption: Workflow for Annexin V/PI apoptosis assay.

-

Cell Treatment: Culture cells to the desired density and treat with thioureidobutyronitrile or vehicle control for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution using propidium iodide staining and flow cytometry.

Caption: Workflow for cell cycle analysis by PI staining.

-

Cell Preparation: Culture and treat cells as described for the apoptosis assay.

-

Harvesting: Harvest the cells and wash once with PBS.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI. Incubate for 30 minutes at 37°C.

-

Staining: Add Propidium Iodide staining solution to the cells and incubate for at least 15 minutes in the dark.

-

Flow Cytometry: Analyze the cells using a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Thioureidobutyronitrile (this compound) is a p53-activating agent with a unique dual mechanism of action against both wild-type and mutant p53 cancers. Preclinical studies have demonstrated its anti-tumor activity, and a Phase I clinical trial has provided initial safety and pharmacodynamic data in patients with advanced solid tumors. Further clinical investigation is warranted to fully elucidate its therapeutic potential. The information and protocols provided in this guide are intended to support ongoing research and development efforts in the field of oncology.

References

Kevetrin's Mechanism of Apoptosis Induction in Cancer Cells: A Technical Guide

Introduction

Kevetrin (thioureidobutyronitrile) is a novel small-molecule anti-cancer agent that has demonstrated potent anti-tumor activity in a variety of preclinical and clinical settings.[1][2][3] Its primary mechanism of action revolves around the induction of programmed cell death, or apoptosis, in malignant cells. Notably, this compound's efficacy is not limited to a single molecular pathway; it uniquely employs both p53-dependent and p53-independent mechanisms to trigger apoptosis, making it a promising therapeutic candidate for a wide range of tumors with heterogeneous genetic backgrounds, including those with mutated or deleted tumor suppressor p53.[1][4][5] This document provides a detailed technical overview of this compound's role in activating apoptotic signaling pathways in cancer cells.

Core Mechanism 1: p53-Dependent Apoptotic Pathway

In cancer cells harboring wild-type (wt) p53, this compound functions as a potent activator of this critical tumor suppressor protein.[2][6] Under normal homeostatic conditions, p53 levels are kept low through continuous degradation mediated by its primary negative regulator, the E3 ubiquitin ligase MDM2.[1] this compound disrupts this regulatory loop through a multi-pronged approach.

-

Stabilization and Activation of p53: this compound treatment leads to the phosphorylation of p53 at the Serine 15 residue.[2][6][7] This post-translational modification sterically hinders the binding of MDM2 to p53, thereby preventing its ubiquitination and subsequent proteasomal degradation.[6][7] Furthermore, this compound is reported to alter the E3 ligase processivity of MDM2, further impairing its ability to target p53.[1][3][8]

-

Transcriptional Activation of p53 Target Genes: The resulting stabilization and accumulation of active p53 in the nucleus allows it to function as a transcription factor.[6] this compound-activated p53 upregulates the expression of several key target genes involved in cell cycle arrest and apoptosis:[1][7][8]

-

CDKN1A (p21): A potent cyclin-dependent kinase inhibitor that induces cell cycle arrest, primarily at the G0/G1 or G2/M phases, preventing the proliferation of damaged cells.[1][2][9]

-

PUMA (p53-upregulated modulator of apoptosis): A BH3-only protein that directly activates the pro-apoptotic Bcl-2 family members BAX and BAK, leading to mitochondrial outer membrane permeabilization.[2][6][7]

-

NOXA (PMAIP1): Another BH3-only protein that contributes to apoptosis by neutralizing anti-apoptotic Bcl-2 family members.[1]

-

-

Transcription-Independent Mitochondrial Apoptosis: Evidence also suggests a transcription-independent mechanism where a stable, monoubiquitinated form of p53 accumulates in the cytoplasm.[7] This cytoplasmic p53 can directly interact with BAX or BAK proteins at the mitochondrial membrane, triggering the intrinsic apoptotic cascade.[7]

References

- 1. This compound induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Phase 2 Study of this compound in Subjects With Ovarian Cancer [ctv.veeva.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound – p53 Inducer by Cellceutix | Cancer Biology [blogs.shu.edu]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

Unveiling the Off-Target Landscape: A Technical Guide to Kevetrin's p53-Independent Mechanisms

For Immediate Release

This technical guide provides an in-depth exploration of the molecular targets of Kevetrin, a small molecule anti-cancer agent, beyond its well-documented effects on the p53 tumor suppressor protein. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the development of novel cancer therapeutics. Herein, we delineate the p53-independent pathways modulated by this compound, present quantitative data on its cellular effects, provide detailed experimental protocols for key validation assays, and visualize the intricate signaling cascades and experimental workflows.

Executive Summary

While this compound is recognized for its ability to activate wild-type p53 and induce apoptosis in a p53-dependent manner, a growing body of evidence reveals its efficacy in cancer cells harboring mutant or null p53.[1][2][3] This p53-independent activity is critical for its broader therapeutic potential. This guide focuses on three primary p53-independent mechanisms of this compound: modulation of the Rb-E2F cell cycle regulatory pathway, direct induction of the cyclin-dependent kinase inhibitor p21, and the hypothesized downregulation of histone deacetylase 6 (HDAC6).[1][4][5] Through a comprehensive review of preclinical data, we provide a technical framework for investigating these non-canonical targets of this compound.

Quantitative Data on this compound's Cellular Effects

The following tables summarize the quantitative effects of this compound on various cancer cell lines, with a focus on its activity in the context of different p53 statuses.

| Cell Line | Cancer Type | p53 Status | Treatment Concentration (µM) | Incubation Time (hours) | Effect | Reference |

| KASUMI-1 | Acute Myeloid Leukemia | Mutant | 85, 170, 340 | 48 | Dose-dependent decrease in cell viability | [1] |

| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 85, 170, 340 | 48 | Dose-dependent decrease in cell viability | [1] |

| OCI-AML3 | Acute Myeloid Leukemia | Wild-Type | 85, 170, 340 | 48 | Dose-dependent decrease in cell viability | [1] |

| NOMO-1 | Acute Myeloid Leukemia | Mutant | 85, 170, 340 | 48 | Dose-dependent decrease in cell viability | [1] |

| Primary AML Cells | Acute Myeloid Leukemia | Wild-Type & Mutant | 85 | 48 | 22.2% decrease in cell viability | [1] |

| 170 | 48 | 43.9% decrease in cell viability | [1] | |||

| 340 | 48 | 66.4% decrease in cell viability | [1] | |||

| OVCAR-3 | Ovarian Cancer | Mutant | >100 | 48 | IC50 > 100 µM | [6] |

| HeyA8 | Ovarian Cancer | Not Specified | >100 | 48 | IC50 > 100 µM | [6] |

| OVCAR-10 | Ovarian Cancer | Not Specified | >100 | 48 | IC50 > 100 µM | [6] |

| ES2 | Ovarian Cancer | Not Specified | >100 | 48 | IC50 > 100 µM | [6] |

Key p53-Independent Signaling Pathways and Mechanisms

Modulation of the Rb-E2F Pathway

This compound has been shown to downregulate the transcription factor E2F1 and its target genes, such as thymidylate synthase, in both p53 wild-type and mutant cancer cells.[4] This leads to a G1/S phase cell cycle arrest, thereby inhibiting proliferation.

p53-Independent Upregulation of p21

In certain cancer cell lines, including those with mutant p53, this compound can induce the expression of the cyclin-dependent kinase inhibitor p21.[1][5] This contributes to cell cycle arrest, independent of p53's transcriptional activity.

Hypothesized Downregulation of HDAC6

It is proposed that this compound may downregulate histone deacetylase 6 (HDAC6), which in turn disrupts the HDAC6-Hsp90 chaperone axis.[1][4][5] This disruption is thought to lead to the degradation of mutant p53, thereby eliminating its oncogenic gain-of-function activities.

Induction of Apoptosis

This compound induces apoptosis in both p53 wild-type and mutant cells through the activation of caspase-3 and the cleavage of PARP.[7][8] It also modulates the balance of pro- and anti-apoptotic proteins by increasing the expression of BID and decreasing the levels of MCL1.[1][4]

Experimental Protocols

The following are representative protocols for key experiments to investigate the p53-independent effects of this compound.

Cell Culture and Treatment

-

Cell Lines: A panel of human cancer cell lines with varying p53 status (e.g., KASUMI-1 [mutant p53], NOMO-1 [mutant p53], SKOV-3 [p53 null], and OVCAR-3 [mutant p53]) should be used.

-

Culture Conditions: Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: this compound (dissolved in a suitable solvent such as DMSO) is added to the culture medium at final concentrations ranging from 10 to 400 µM for 24 to 72 hours, depending on the specific assay. A vehicle control (DMSO) should be run in parallel.

Western Blot Analysis for E2F1 and p21

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against E2F1, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for p21 mRNA

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using a suitable kit, and cDNA is synthesized using a reverse transcription kit.

-

qRT-PCR: The relative expression of p21 mRNA is quantified by qRT-PCR using a SYBR Green or TaqMan-based assay. A housekeeping gene (e.g., GAPDH or ACTB) is used for normalization.

-

Data Analysis: The comparative Ct (ΔΔCt) method is used to calculate the fold change in gene expression.

Cell Viability and Apoptosis Assays by Flow Cytometry

-

Cell Preparation: After treatment, both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.

-

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.

Experimental Workflow for Investigating HDAC6 Involvement

The following workflow can be employed to test the hypothesis that this compound's effects are mediated through HDAC6.

Conclusion

This compound demonstrates significant anti-cancer activity through mechanisms that are independent of p53 status. Its ability to modulate the Rb-E2F pathway, induce p21, and potentially inhibit HDAC6 underscores its potential as a broad-spectrum therapeutic agent. The experimental protocols and workflows detailed in this guide provide a robust framework for further investigation into these non-canonical targets, which will be crucial for the continued development and clinical application of this compound and next-generation analogs.

References

- 1. This compound induces apoptosis in TP53 wild-type and mutant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces apoptosis in TP53 wild‑type and mutant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound – p53 Inducer by Cellceutix | Cancer Biology [blogs.shu.edu]

- 8. cellceutix.com [cellceutix.com]

Kevetrin's Anti-Tumor Properties: A Technical Guide to Early-Stage Research

For: Researchers, Scientists, and Drug Development Professionals

On: The Core Mechanisms and Preclinical Evaluation of Kevetrin

Introduction

This compound (Thioureidobutyronitrile) is a small molecule anti-cancer agent that has undergone early-stage investigation for its ability to reactivate the tumor suppressor protein p53, often termed the "guardian of the genome."[1][2] The p53 pathway is dysfunctional in a majority of human cancers, making it a critical target for therapeutic intervention.[1] this compound has been evaluated in a variety of preclinical cancer models, including solid tumors and hematological malignancies, and has completed a Phase 1 clinical trial in patients with advanced solid tumors.[2][3] This technical guide provides an in-depth summary of the core findings from early-stage research into this compound's anti-tumor properties, with a focus on its mechanism of action, quantitative efficacy data, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound exhibits a dual mechanism of action, demonstrating efficacy in cancer models with both wild-type (wt) and mutant/deleted p53.[3] Its primary activity centers on the activation and stabilization of the p53 pathway, but it also engages p53-independent mechanisms to induce cell cycle arrest and apoptosis.

p53-Dependent Pathway

In cancer cells expressing wild-type p53, this compound disrupts the negative regulation of p53 by its E3 ubiquitin ligase, MDM2.[3][4]

-

p53 Stabilization: this compound treatment leads to the phosphorylation of p53 at Serine 15. This post-translational modification reduces the interaction between p53 and MDM2, thereby stabilizing p53 and increasing its intracellular levels.[3][4]

-

Transcriptional Activation: Stabilized p53 acts as a transcription factor, upregulating the expression of key target genes. This includes p21 (CDKN1A) , a cyclin-dependent kinase inhibitor that mediates cell cycle arrest, and PUMA (p53 upregulated modulator of apoptosis) , a BH3-only protein that initiates the intrinsic apoptosis pathway.[3][4]

-

Transcription-Independent Apoptosis: this compound also promotes a transcription-independent apoptotic pathway. It is thought to alter the E3 ligase processivity of MDM2, leading to a stable, monoubiquitinated form of wild-type p53 that accumulates in the cytoplasm and directly interacts with pro-apoptotic proteins BAK or BAX at the mitochondria to induce apoptosis.

p53-Independent and Mutant p53 Pathways

This compound has also demonstrated anti-tumor activity in cancer cells lacking functional p53.

-

p21 Upregulation: A p53-independent increase in p21 expression has been observed in ovarian cancer cell lines with mutated or deleted p53, such as SKOV-3.[1][3]

-

Mutant p53 Degradation: In some models, this compound downregulates oncogenic mutant p53. One proposed mechanism involves the downregulation of histone deacetylase 6 (HDAC6), which negatively impacts the HDAC6-Hsp90 chaperone axis responsible for stabilizing mutant p53 protein, leading to its degradation.[3]

-

Rb-E2F Pathway Modulation: this compound has been shown to downregulate the transcription factor E2F1 and its target genes, such as thymidylate synthase (TS). The Rb-E2F pathway is a crucial regulator of the G1/S cell cycle transition and is often dysregulated in cancer.

Quantitative Data Summary

The following tables summarize the quantitative results from key preclinical and early clinical studies of this compound.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | Treatment Concentration & Duration | Observed Effect | Reference |

| A549 | Lung Adenocarcinoma | Wild-Type | 400 µM for 48 hours | G2/M phase cell cycle arrest; Induction of apoptosis (PARP cleavage); Increased p53 phosphorylation (Ser15) and p21 expression. | [4] |

| OCI-AML3 | Acute Myeloid Leukemia | Wild-Type | 85-340 µM for 48 hours | Significant decrease in cell viability at 170 & 340 µM; Accumulation of cells in G0/G1 phase. | [3] |

| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 85-340 µM for 48 hours | Significant decrease in cell viability at 340 µM; 54.95% Annexin V+ cells vs. 12.53% in control. | [3] |

| KASUMI-1 | Acute Myeloid Leukemia | Mutant | 85-340 µM (pulsed & continuous) | Dose- and time-dependent decrease in viability; Higher sensitivity compared to wild-type cells. | [3] |

| NOMO-1 | Acute Myeloid Leukemia | Mutant | 85-340 µM for 48 hours | Accumulation of cells in G0/G1 phase; Higher sensitivity compared to wild-type cells. | [3] |

| A2780 | Ovarian Carcinoma | Wild-Type | 24-48 hours (conc. not specified) | Significant increase in p53 and p21 protein levels; Induction of apoptosis (PARP & caspase-3 cleavage). | [1] |

| OVCAR-3 | Ovarian Carcinoma | Mutant | Not specified | Downregulation of oncogenic mutant p53; Induction of apoptosis. | [1] |

| SKOV-3 | Ovarian Carcinoma | Deleted | Not specified | p53-independent increase in p21 expression; Induction of apoptosis. | [1] |

Table 2: In Vivo and Clinical Efficacy Data for this compound

| Model / Study Phase | Cancer Type | Dosing Regimen | Key Outcomes | Reference |

| Xenograft Model | Pancreatic Carcinoma (MIA-PaCa-2) | Not specified (3 weeks) | Average tumor volume shrinkage of 67%; Tumor growth delay of >94%. | |

| Xenograft Model | Ovarian Carcinoma (A2780) | Not specified | Inhibition of tumor growth; Enhanced expression of p21 in tumor tissue. | [1] |

| Phase 1 Clinical Trial (NCT01664000) | Advanced Solid Tumors | Dose-escalation (starting at 10 mg/m²) | Determined to be safe and well-tolerated; 48% of patients showed a ≥10% increase in p21 expression in peripheral blood. | [3] |

| Phase 2a Clinical Trial (NCT03042702) | Platinum-Resistant Ovarian Cancer | Cohort 1: 250 mg/m² IV, 3x/week for 3 weeks | Modulation of p53 and phospho-p53 observed in patient tumor biopsies. | [2] |

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of scientific findings. The following protocols are representative of those used in the early-stage evaluation of this compound.

In Vitro Cell Viability (MTS Assay)

This protocol was used to assess the effect of this compound on the viability of Acute Myeloid Leukemia (AML) cell lines.[3]

-

Cell Seeding: Seed AML cells (e.g., OCI-AML3, MOLM-13) in a 96-well plate at a density of 0.5 x 10⁶ cells/mL in 100 µL of complete culture medium.

-

Drug Preparation: Prepare a 3.4 mM stock solution of this compound powder in sterile water. Store at 4°C for up to one month. Dilute the stock solution in culture medium to achieve final treatment concentrations (e.g., 85, 170, and 340 µM).

-

Treatment: Add the appropriate volume of diluted this compound or vehicle control to the wells.

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

-